molecular formula C18H26N2O3 B8650765 Tert-butyl 4-(2,3-dimethylbenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(2,3-dimethylbenzoyl)piperazine-1-carboxylate

Cat. No.: B8650765
M. Wt: 318.4 g/mol
InChI Key: HXLUEAAAHRKICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,3-dimethylbenzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dimethylbenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-13-7-6-8-15(14(13)2)16(21)19-9-11-20(12-10-19)17(22)23-18(3,4)5/h6-8H,9-12H2,1-5H3

InChI Key

HXLUEAAAHRKICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl piperazine-1-carboxylate(0.50 g, 2.6 mmol), 2,3-dimethylbenzoic acid (0.44 g, 2.9 mmol), 1-hydroxybenzotriazole (HOBT) (0.45 g, 2.9 mmol) and 1-ethyl-3-(3-dimethylamino- propyl)carbodiimide hydrochloride (EDC.HCl) (0.56 g, 2.9 mmol) were added to dry, degassed dimethylformamide (7 mL). The pH of the reaction was adjusted to 7 with triethylamine, and the reaction stirred for 2 h. The dimethylformamide (DMF) was distilled in vacuo, and the residue partitioned between ethyl acetate and water. The organic phase was washed with 2% aqueous potassium hydrogen sulfate, saturated sodium bicarbonate solution, saturated sodium chloride solution, and dried over magnesium sulfate. The crude product was chromatographed on silica gel using 30% ethyl acetate in hexane as eluant. The title compound was obtained as a white solid, NMR (CDCl3, 300 MHz) δ 7.17 (1H, d, J=7 Hz), 7.13 (1H, t, J=7 Hz), 6.98 (1H, d, J=7 Hz), 3.77 (2H, m), 3.51 (2H, m), 3.32 (2H, t, J=5 Hz), 3.19 (2H, m), 2.28 (3H, s), 2.18 (3H, s), 1.45 (9H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One

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